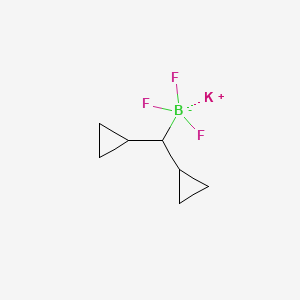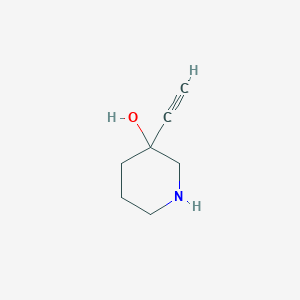
3-Ethynylpiperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynylpiperidin-3-ol: is a compound that belongs to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . The compound this compound is particularly interesting due to its unique structural features, which include an ethynyl group and a hydroxyl group attached to the piperidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the condensation of piperidone with vinylacetylene, followed by hydrogenation to yield the desired product . The reaction conditions often involve the use of catalysts such as nickel or palladium to facilitate the addition of the ethynyl group.
Industrial Production Methods: Industrial production of 3-Ethynylpiperidin-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethynylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Nucleophilic substitution reactions using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of 3-ethynylpiperidin-3-one.
Reduction: Formation of 3-ethylpiperidin-3-ol.
Substitution: Formation of 3-ethynylpiperidin-3-halide or 3-ethynylpiperidin-3-amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Ethynylpiperidin-3-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules with potential pharmaceutical applications .
Biology: In biological research, this compound is studied for its potential as a bioactive compound. Its derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities .
Medicine: The compound is explored for its potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the production of polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of 3-Ethynylpiperidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, piperidine derivatives have been shown to interact with ion channels and neurotransmitter receptors, affecting signal transduction pathways . The exact molecular targets and pathways involved depend on the specific derivative and its structural modifications.
Vergleich Mit ähnlichen Verbindungen
Piperidine: The parent compound, which lacks the ethynyl and hydroxyl groups.
3-Ethylpiperidin-3-ol: A similar compound where the ethynyl group is replaced with an ethyl group.
3-Hydroxypiperidine: A compound with only the hydroxyl group attached to the piperidine ring.
Uniqueness: 3-Ethynylpiperidin-3-ol is unique due to the presence of both the ethynyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The ethynyl group introduces a degree of unsaturation, making the compound more reactive in certain chemical reactions. The hydroxyl group enhances its solubility and potential for hydrogen bonding, which can influence its interaction with biological targets .
Eigenschaften
Molekularformel |
C7H11NO |
|---|---|
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
3-ethynylpiperidin-3-ol |
InChI |
InChI=1S/C7H11NO/c1-2-7(9)4-3-5-8-6-7/h1,8-9H,3-6H2 |
InChI-Schlüssel |
DBXPMYBFLSIFHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1(CCCNC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(2S)-2-methylpiperazin-1-yl]methyl}pyridazine trihydrochloride](/img/structure/B15299114.png)
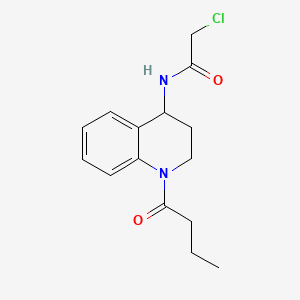
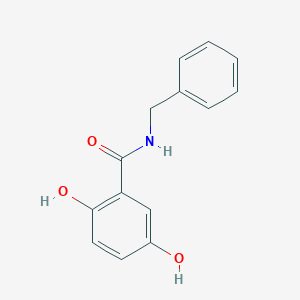
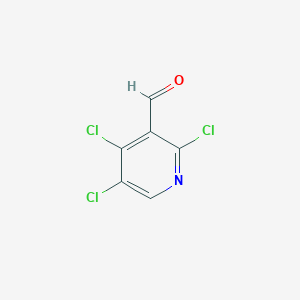


![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B15299153.png)
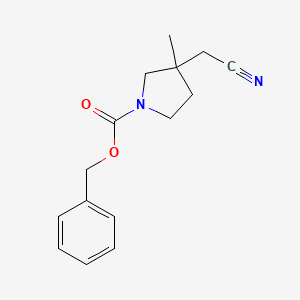
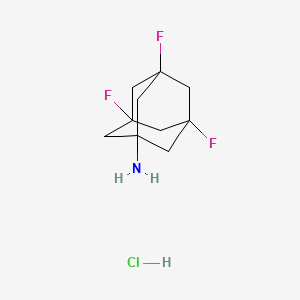
![[2-Hydroxy-6-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B15299178.png)

![3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B15299201.png)

